molecular formula C16H18N4O3S B2681186 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890612-64-3

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No.: B2681186
CAS No.: 890612-64-3
M. Wt: 346.41
InChI Key: ABIUZKGUDOKDFC-UHFFFAOYSA-N
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Description

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a piperidinylsulfonyl group and a pyrazinyl group, which contribute to its distinctive chemical properties.

Scientific Research Applications

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, owing to its ability to modulate biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinylsulfonyl group is introduced through a sulfonylation reaction, while the pyrazinyl group is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyrazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(piperidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide include:

    3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-yl)benzamide:

    3-(morpholin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: The piperidinyl group is replaced with a morpholinyl group, which can influence the compound’s reactivity and biological activity.

    3-(piperidin-1-ylsulfonyl)-N-(quinolin-2-yl)benzamide: This compound contains a quinolinyl group, which may confer unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential applications. The presence of both the piperidinylsulfonyl and pyrazinyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-16(19-15-12-17-7-8-18-15)13-5-4-6-14(11-13)24(22,23)20-9-2-1-3-10-20/h4-8,11-12H,1-3,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIUZKGUDOKDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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